5-Methylindole
Overview
Description
5-Methylindole is an organic compound with the chemical formula C9H9N. It is a derivative of indole, characterized by a methyl group attached to the fifth position of the indole ring. This compound is known for its irritating properties and is used as an intermediate in the synthesis of various pharmacologically active compounds .
Mechanism of Action
Target of Action
5-Methylindole, a derivative of the interspecies signaling molecule indole , primarily targets various bacterial pathogens. It has been shown to be effective against both Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative ones like Escherichia coli and Pseudomonas aeruginosa .
Mode of Action
It has been found to potentiate tobramycin to kill stationary-phase S. aureus cells after a short, combined treatment . The absence of ions is a prerequisite for this action .
Biochemical Pathways
It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan (trp), an essential amino acid derived entirely from the diet . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that the efficacy of existing antibiotics, which have been well documented in their toxicity, pharmacokinetics, administration, and mechanisms of actions, can be improved by this compound .
Result of Action
This compound can effectively eradicate various pathogens in a concentration-dependent manner . It can kill methicillin-resistant S. aureus, multidrug-resistant Klebsiella pneumoniae, Mycobacterium tuberculosis, and antibiotic-tolerant S. aureus persisters . Furthermore, this compound potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the absence of ions is a prerequisite for this compound to potentiate tobramycin to kill stationary-phase S. aureus cells . Furthermore, the efficacy of hypoionic shock-induced aminoglycoside potentiation can be improved by adding this compound .
Biochemical Analysis
Biochemical Properties
5-Methylindole plays a significant role in biochemical reactions. It is a derivative of the interspecies signaling molecule indole . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives, such as this compound, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Cellular Effects
This compound has been shown to have a direct killing effect on various Gram-positive pathogens (e.g., Staphylococcus aureus and Enterococcus faecalis) and also Gram-negative ones (e.g., Escherichia coli and Pseudomonas aeruginosa) . Particularly, this compound can kill methicillin-resistant S. aureus, multidrug-resistant Klebsiella pneumoniae, Mycobacterium tuberculosis, and antibiotic-tolerant S. aureus persisters .
Molecular Mechanism
The molecular mechanism of this compound involves its potentiation of aminoglycoside antibiotics, but not fluoroquinolones, in the killing of S. aureus . This suggests that this compound may interact with these antibiotics at the molecular level to enhance their bactericidal activity .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound can effectively eradicate various pathogens in a concentration-dependent manner .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model .
Metabolic Pathways
Indole, from which this compound is derived, is involved in the bioconversion from tryptophan (Trp), an essential amino acid derived entirely from the diet . This suggests that this compound may also be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylindole can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrotoluene derivatives. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with methyl ketones under acidic conditions to form the indole ring .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic reduction of 5-methyl-2-oxindole. This process involves the chlorination of 5-methyl-2-oxindole with triphenylphosphine and carbon tetrachloride in acetonitrile, followed by catalytic reduction .
Chemical Reactions Analysis
Types of Reactions: 5-Methylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon are employed.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroindoles.
Substitution: Halogenated or sulfonated indoles.
Scientific Research Applications
5-Methylindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a signaling molecule in bacterial communication.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound, lacking the methyl group at the fifth position.
2-Methylindole: A derivative with the methyl group at the second position.
5-Methoxyindole: A derivative with a methoxy group at the fifth position.
Uniqueness: 5-Methylindole is unique due to its specific positioning of the methyl group, which influences its chemical reactivity and biological activity. Compared to indole, it exhibits enhanced antibacterial properties and serves as a more potent signaling molecule .
Properties
IUPAC Name |
5-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKBCLZFIYBSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060638 | |
Record name | 5-Methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-96-0 | |
Record name | 5-Methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYLINDOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT52363RI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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